

Application Notes: Labeling Live Cells with DNP-PEG2-NHCO-C2-DBCO

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Compound of Interest		
Compound Name:	Dnp-peg2-nhco-C2-dbco	
Cat. No.:	B12382230	Get Quote

Introduction

The specific labeling of biomolecules in their native environment is a powerful tool in cell biology and drug development. Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), allows for the covalent modification of biomolecules in living systems without interfering with cellular processes.[1][2] This protocol details the use of **DNP-PEG2-NHCO-C2-DBCO**, a probe that utilizes SPAAC for the targeted labeling of azide-modified biomolecules.

The labeling strategy is a two-step process.[3] First, cells are metabolically labeled with an azide-containing precursor, such as an azido-sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz), which is incorporated into cellular glycans by the cell's own biosynthetic machinery.[3][4][5] Second, the **DNP-PEG2-NHCO-C2-DBCO** probe is introduced. The dibenzocyclooctyne (DBCO) group on the probe reacts specifically with the azide groups on the cell surface in a catalyst-free "click" reaction, forming a stable triazole linkage.[1][6] The dinitrophenyl (DNP) group then serves as a versatile hapten tag for downstream detection using anti-DNP antibodies in applications like flow cytometry, immunofluorescence microscopy, and western blotting.[7][8]

Core Applications

 Cell Surface Glycan Imaging: Visualize the localization and dynamics of glycoconjugates on live or fixed cells.[3]



- Cell Tracking: Tag and monitor labeled cells in co-culture experiments or in vivo models.[9]
 [10]
- High-Throughput Analysis: Quantify cell surface modifications via flow cytometry.[11]
- Protein-Specific Labeling: In conjunction with non-canonical amino acid tagging (ncAA), label specific proteins to study their trafficking and turnover.[12]

Quantitative Data Summary

The efficiency of the labeling protocol depends on reagent concentrations and incubation times. These parameters should be optimized for each cell type and experimental setup.[10][11]

Table 1: Recommended Reagent Concentrations

Reagent	Stock Solution	Working Concentration	Notes
Ac4ManNAz (Azide Sugar)	10-50 mM in DMSO	25-50 μM in culture medium	Optimal concentration is cell-line dependent and should be determined empirically.[6][9]
DNP-PEG2-NHCO- C2-DBCO	1-2 mM in DMSO	10-20 μM in culture medium or PBS	Higher concentrations may increase background. Titration is recommended.[13]

| Anti-DNP Antibody (for detection) | 0.5-1 mg/mL | 1-10 μ g/mL | Refer to manufacturer's data sheet for specific antibody clone and application.[6] |

Table 2: Typical Incubation Parameters



Step	Duration	Temperature	Notes
Metabolic Labeling (Ac4ManNAz)	24-72 hours	37°C	Longer incubation times generally lead to higher azide incorporation.[6][9]
SPAAC Reaction (DBCO Probe)	30-60 minutes	37°C or Room Temp.	Reaction is typically rapid. Longer times (up to 2 hours) may improve signal but can also increase background.[10][14]

| Antibody Incubation | 30-60 minutes | 4° C or Room Temp. | Follow manufacturer's protocol for the specific anti-DNP antibody. |

Cell Viability Metabolic labeling with Ac4ManNAz and subsequent SPAAC reaction with DBCO reagents have been shown to have low cytotoxicity at the recommended concentrations, with cell viability typically remaining high (>84-95%).[9][15] However, it is always recommended to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) when establishing the protocol for a new cell line or experimental condition.[15][16]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups into cell surface glycans.

Materials:

- Adherent or suspension mammalian cells (e.g., HeLa, Jurkat)
- Complete cell culture medium
- Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)



- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Cell Seeding: Seed cells at a density that will not result in over-confluence at the end of the incubation period. Allow cells to adhere overnight if applicable.
- Prepare Labeling Medium: Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 25 mM).
 Dilute the stock solution into pre-warmed complete culture medium to a final working concentration (e.g., 25-50 μM).[6]
- Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAzcontaining medium.
- Metabolic Incorporation: Incubate the cells for 1-3 days at 37°C in a CO2 incubator to allow for metabolic incorporation of the azide sugar.[9]
- Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for the SPAAC reaction.

Protocol 2: SPAAC Reaction with DNP-PEG2-NHCO-C2-DBCO

This protocol describes the "click" reaction to label the azide-modified cells with the DNP probe.

Materials:

- Azide-labeled cells (from Protocol 1)
- DNP-PEG2-NHCO-C2-DBCO
- DMSO
- PBS or serum-free culture medium

Procedure:



- Prepare DBCO Solution: Prepare a stock solution of DNP-PEG2-NHCO-C2-DBCO in DMSO (e.g., 2 mM).[10] Dilute the stock solution in pre-warmed PBS or serum-free medium to the desired final concentration (e.g., 15 μM).[10]
- Labeling Reaction: Add the diluted DBCO solution to the azide-labeled cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[10]
- Washing: Remove the DBCO solution and wash the cells three times with PBS to remove unreacted probe. If high background is observed, an additional incubation in probe-free medium for 1-2 hours can be performed.[10][13] The DNP-labeled cells are now ready for downstream detection.

Protocol 3: Detection by Immunofluorescence Microscopy

This protocol describes the visualization of DNP-labeled cells using a fluorescently-conjugated anti-DNP antibody.

Materials:

- DNP-labeled cells (from Protocol 2)
- Fluorescently-conjugated anti-DNP antibody
- Blocking buffer (e.g., 2% BSA in PBS)
- (Optional) Fixative: 4% paraformaldehyde (PFA) in PBS
- (Optional) Nuclear counterstain: DAPI or Hoechst 33342
- Mounting medium

Procedure:

• (Optional) Fixation: For fixed-cell imaging, incubate cells with 4% PFA in PBS for 15 minutes at room temperature. Wash twice with PBS.[3]



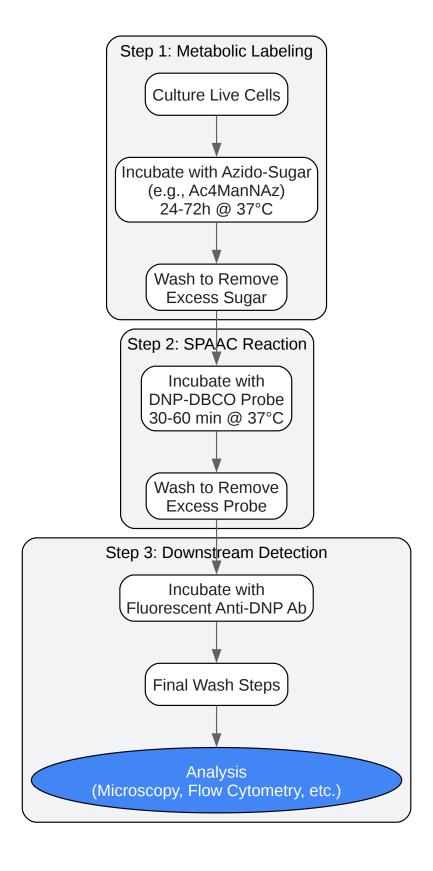




- Blocking: Add blocking buffer to the cells and incubate for 30 minutes at room temperature to reduce non-specific antibody binding.
- Antibody Incubation: Dilute the fluorescently-conjugated anti-DNP antibody in blocking buffer
 to its recommended working concentration. Add the antibody solution to the cells and
 incubate for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS.
- (Optional) Counterstaining: If desired, incubate cells with a nuclear counterstain like DAPI (e.g., 300 nM) for 5 minutes. Wash twice with PBS.[13]
- Imaging: Add fresh PBS or mounting medium to the cells and visualize using a fluorescence microscope with the appropriate filter sets.

Visualizations

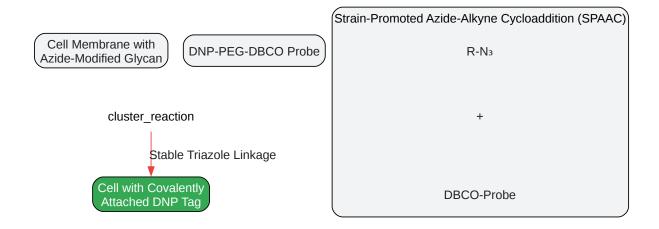




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Caption: Experimental workflow for labeling live cells.





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Caption: Bioorthogonal reaction on the cell surface.

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